molecular formula C8H15NS B14261588 1-Isothiocyanato-5-methylhexane CAS No. 138584-06-2

1-Isothiocyanato-5-methylhexane

Cat. No.: B14261588
CAS No.: 138584-06-2
M. Wt: 157.28 g/mol
InChI Key: NOYBOWPVJQICSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isothiocyanato-5-methylhexane is a synthetic organic compound belonging to the class of isothiocyanates (ITCs), characterized by the highly reactive electrophilic functional group R−N=C=S . The bioactivity of isothiocyanates is primarily attributed to this functional group, which allows them to interact with biological systems through covalent modification of cysteine residues in proteins and enzymes, and by depleting cellular glutathione . This mechanism is central to their well-documented role as potent anti-inflammatory and antioxidant agents, primarily through the induction of the transcription factor Nrf2, which upregulates downstream antioxidant genes . Furthermore, this class of compounds can paradoxically act as pro-oxidants by increasing reactive oxygen species (ROS), a mechanism implicated in their ability to induce apoptosis and demonstrate anti-cancer effects in research models . While natural isothiocyanates like sulforaphane (from broccoli) are extensively studied, this compound serves as a valuable aliphatic analog for researchers exploring structure-activity relationships, synthesizing novel bioactive compounds, or investigating the fundamental biochemical pathways modulated by electrophilic signaling molecules . This product is intended for research purposes in chemical biology and medicinal chemistry. It is For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138584-06-2

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-isothiocyanato-5-methylhexane

InChI

InChI=1S/C8H15NS/c1-8(2)5-3-4-6-9-7-10/h8H,3-6H2,1-2H3

InChI Key

NOYBOWPVJQICSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCN=C=S

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Alkyl Isothiocyanates, Including Analogues of 1 Isothiocyanato 5 Methylhexane

Glucosinolate-Myrosinase System as the Primary Biogenic Route for Isothiocyanatesfrontiersin.orgmdpi.comnih.govnih.govacs.org

The glucosinolate-myrosinase system, often referred to as the "mustard oil bomb," is a key defense mechanism in plants of the order Brassicales. mdpi.comnih.govfrontiersin.org When the plant tissue is damaged, for instance by herbivores, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various bioactive compounds, including isothiocyanates. mdpi.comnih.gov

Myrosinase (a β-thioglucosidase) initiates the breakdown of glucosinolates by cleaving the β-thioglucoside bond, which releases glucose and an unstable aglycone intermediate. nih.govacs.orgnih.gov This aglycone then undergoes a spontaneous rearrangement, known as the Lossen rearrangement, to form an isothiocyanate. chemrxiv.org The specific isothiocyanate produced is determined by the structure of the side chain of the parent glucosinolate. nih.gov The reaction is a double displacement mechanism that retains the anomeric configuration. acs.org

The diversity of isothiocyanates found in nature is a direct result of the variety of glucosinolates, which can be classified as aliphatic, aromatic, or indole (B1671886) based on their amino acid precursor. frontiersin.orgnih.gov Myrosinases can exhibit different substrate specificities, and the presence of other proteins can influence the final product of the hydrolysis. nih.govnih.gov For example, in the absence of other proteins, isothiocyanates are the primary products. nih.gov However, under certain conditions, such as low pH or the presence of specific proteins like the epithiospecifier protein (ESP), the reaction can yield nitriles instead of isothiocyanates. nih.govnih.gov

Identification of 1-Isothiocyanato-3-methylhexane and Related Aliphatic Isothiocyanates as Glucosinolate Degradation Products via Myrosinase Overexpressionresearchgate.net

Microbial Contributions to Isothiocyanate Biosynthesis in Biological Systemsnih.govchemrxiv.org

While the glucosinolate-myrosinase system is the primary pathway in plants, microorganisms can also contribute to isothiocyanate formation. nih.gov Some bacteria are capable of producing isothiocyanates through pathways that are distinct from the plant-based system. For example, a pathway involving the enzymatic sulfur transfer onto isonitriles by rhodanese-like enzymes has been proposed in bacteria. nih.govresearchgate.net Furthermore, after the consumption of cooked cruciferous vegetables where the plant's myrosinase has been deactivated by heat, the gut microbiota can hydrolyze the ingested glucosinolates to produce isothiocyanates. nih.govoregonstate.edu However, the efficiency of isothiocyanate production by microbial myrosinase may be lower compared to the plant enzyme. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Isothiocyanato 5 Methylhexane

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation of 1-Isothiocyanato-5-methylhexane from other components in a sample, which is a critical step for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isothiocyanate Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.govscispace.com In GC, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

The mass spectrum of this compound is predicted to show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for alkyl isothiocyanates involve cleavage of the C-N bond and fragmentation of the alkyl chain. tutorchase.comlibretexts.org For this compound (C₈H₁₅NS), key predicted fragments would arise from the loss of the isothiocyanate group (-NCS) and various alkyl fragments.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion m/z (mass-to-charge ratio) Predicted Origin
[C₈H₁₅NS]⁺157Molecular Ion
[C₇H₁₅]⁺99Loss of -NCS
[C₅H₁₁]⁺71Cleavage at the iso-branch
[C₄H₉]⁺57Loss of a butyl radical
[C₃H₇]⁺43Loss of a propyl radical

The retention time of this compound in a GC system is dependent on the column type, temperature program, and carrier gas flow rate. For a standard non-polar column, its retention time would be comparable to other C8 isomers.

High-Performance Liquid Chromatography (HPLC) for Isothiocyanate and Glucosinolate Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including isothiocyanates and their precursor glucosinolates. mdpi.commostwiedzy.pl Unlike GC, HPLC is suitable for non-volatile and thermally unstable compounds. For isothiocyanates, reversed-phase HPLC with a C18 column is commonly employed.

The detection of this compound can be achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS). The isothiocyanate group has a characteristic UV absorption maximum around 240-250 nm. For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). acs.org

Due to the potential for isothiocyanates to be unstable or precipitate in aqueous mobile phases, derivatization with reagents like 1,2-benzenedithiol (B97157) or N-acetyl-L-cysteine can be employed to form more stable and readily detectable products. mdpi.commostwiedzy.pl

Table 2: Typical HPLC Parameters for Isothiocyanate Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol
Flow Rate 0.5 - 1.0 mL/min
Detection DAD (at ~245 nm) or MS
Temperature Often elevated (e.g., 60°C) to improve peak shape and prevent precipitation researchgate.net

Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction) for Isothiocyanate Analysis

Effective sample preparation is crucial for accurate isothiocyanate analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile compounds like this compound from a sample matrix prior to GC-MS analysis. nih.gov

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis.

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time and temperature, and the sample matrix. For volatile isothiocyanates, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.gov

Table 3: General HS-SPME Conditions for Volatile Analysis

Parameter Condition
Fiber Coating DVB/CAR/PDMS
Equilibration Time 10 - 30 minutes
Extraction Time 20 - 60 minutes
Extraction Temperature 40 - 70 °C frontiersin.org
Desorption Temperature 250 - 270 °C nih.govsigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound by providing detailed information about its functional groups and atomic connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band in the IR spectrum. This band, arising from the asymmetric stretching vibration of the N=C=S group, typically appears in the range of 2050-2150 cm⁻¹. nih.gov The presence of a strong peak in this region is a clear indicator of an isothiocyanate. Other characteristic peaks for this compound would include C-H stretching and bending vibrations from the alkyl chain.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
-N=C=SAsymmetric Stretch2050 - 2150Strong, Sharp
C-H (alkane)Stretch2850 - 2960Medium to Strong
C-H (alkane)Bend1370 - 1470Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the different protons in the molecule, with chemical shifts and splitting patterns revealing their connectivity. The protons on the carbon adjacent to the nitrogen of the isothiocyanate group would be expected to have a chemical shift in the range of 3.3-3.7 ppm.

The ¹³C NMR spectrum provides information about each carbon atom in the molecule. A notable feature in the ¹³C NMR of isothiocyanates is the signal for the carbon atom of the -N=C=S group, which typically appears in the range of 125-140 ppm. rsc.org However, this peak can often be broad due to the quadrupole moment of the nitrogen atom. glaserchemgroup.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₂ -NCS~3.5 (t)~47
-CH₂-CH₂ -NCS~1.7 (p)~30
-CH(CH₃)₂-CH₂ -~1.2 (q)~38
-CH (CH₃)₂~1.5 (m)~28
-CH(C H₃)₂~0.9 (d)~22
C =S-~130 (broad)

(s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, p = pentet)

UV-Visible Spectroscopy for Qualitative and Quantitative Assessment

UV-Visible spectroscopy is a versatile analytical technique for both the qualitative and quantitative assessment of isothiocyanates (ITCs), including this compound. The utility of this method is based on the principle that molecules containing chromophores, or light-absorbing functional groups, absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

The isothiocyanate functional group (-N=C=S) itself exhibits weak absorption in the UV region, which can present challenges for direct quantitative analysis, especially at low concentrations. mdpi.com The absorption maximum (λmax) for aliphatic isothiocyanates typically occurs at lower wavelengths. For instance, the UV absorption spectrum of allyl isothiocyanate shows a maximum absorption at approximately 240 nm in neutral and acidic solutions. researchgate.net

To overcome the low intrinsic absorbance of ITCs, indirect spectrophotometric methods are frequently employed. A widely used approach involves the cyclocondensation reaction of the isothiocyanate with a derivatizing agent, such as 1,2-benzenedithiol. mdpi.comnih.gov This reaction forms a product, 1,3-benzodithiole-2-thione, which has a strong chromophore and can be sensitively detected spectrophotometrically at a wavelength of 365 nm. mdpi.comnih.gov This method is highly selective for isothiocyanates and is suitable for determining the total isothiocyanate content in a sample. mdpi.com The sensitivity of this method can be very high, allowing for the measurement of isothiocyanate concentrations at the nanomolar level. nih.gov

For direct analysis, the choice of solvent can influence the UV-Visible spectrum of this compound. The polarity of the solvent can affect the position and intensity of the absorption bands. It is essential to use a UV-grade solvent that is transparent in the wavelength range of interest to avoid interference.

Table 1: Illustrative UV-Visible Spectroscopic Data for Aliphatic Isothiocyanates

IsothiocyanateSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Allyl IsothiocyanateNeutral/Acidic Solution~240~780 researchgate.net
General Aliphatic ITC (derivatized)-36523,000 nih.gov

Note: The data for Allyl Isothiocyanate is provided for illustrative purposes as a representative aliphatic isothiocyanate. The λmax for this compound is expected to be in a similar region. The derivatized ITC data represents a general method applicable to most aliphatic isothiocyanates.

Chemometric Approaches in Isothiocyanate Analytical Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of isothiocyanate analysis, chemometric approaches can be particularly valuable for resolving complex mixtures, enhancing data interpretation, and building predictive models, especially when analyzing data from spectroscopic techniques like UV-Visible spectroscopy. nih.gov

When analyzing samples containing multiple isothiocyanates or a complex matrix, the UV-Visible spectra may exhibit overlapping absorption bands, making it difficult to quantify individual components using traditional methods. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to the full spectral data to overcome these challenges.

PCA is an unsupervised pattern recognition technique that can be used to reduce the dimensionality of the data and identify variations between different samples. By plotting the principal components, it is possible to visualize clustering of samples based on their isothiocyanate profiles.

PLS regression is a supervised method that can be used to build a quantitative model correlating the UV-Visible spectral data with the concentration of the analyte, in this case, this compound. This requires a set of calibration samples with known concentrations of the isothiocyanate. The resulting PLS model can then be used to predict the concentration of this compound in unknown samples from their UV-Visible spectra. This approach can improve the accuracy and robustness of the quantification, especially in the presence of interfering substances.

The application of chemometrics to the analysis of isothiocyanates is a growing field, with the potential to significantly enhance the quality and scope of analytical research. nih.gov

Table 2: Application of Chemometric Methods in Isothiocyanate Analysis

Chemometric MethodApplicationPotential Outcome for this compound Analysis
Principal Component Analysis (PCA)Exploratory data analysis, pattern recognitionClassification of samples based on the presence or absence of this compound and other structurally related compounds.
Partial Least Squares (PLS) RegressionQuantitative analysis of complex mixturesDevelopment of a robust calibration model for the quantification of this compound in the presence of spectral interferences.

Structure Activity Relationship Sar Studies and Derivatization Strategies for Alkyl Isothiocyanates

Comparative Analysis of Aliphatic Isothiocyanate Activities

A comparative analysis of well-studied aliphatic isothiocyanates such as sulforaphane (B1684495), allyl isothiocyanate (AITC), and phenethyl isothiocyanate (PEITC) provides valuable insights into the spectrum of their biological activities. These compounds, while sharing the reactive isothiocyanate group, exhibit varying potencies in their biological effects, which are attributed to the differences in their alkyl or arylalkyl side chains. frontiersin.orgnih.gov

Sulforaphane, characterized by a sulfinyl group, is a potent inducer of phase II detoxification enzymes and a significant activator of the Nrf2 signaling pathway. nih.gov This pathway is a key regulator of cellular antioxidant responses. frontiersin.org Phenethyl isothiocyanate also demonstrates robust anticancer properties, and its activity is often compared with that of sulforaphane. frontiersin.org Allyl isothiocyanate, found in plants like mustard and horseradish, also exhibits anticancer, antibacterial, and anti-inflammatory activities, though its potency can differ from that of sulforaphane and phenethyl isothiocyanate in various models. nih.govmdpi.com For instance, in some cancer cell lines, AITC has shown effective inhibition of tumor cell growth. mdpi.com

The anticancer mechanisms of these isothiocyanates are multifaceted and include the induction of cell cycle arrest and apoptosis. frontiersin.org Studies have shown that dietary isothiocyanates can modulate various cellular pathways involved in cancer progression. frontiersin.org The comparative efficacy of these compounds can be context-dependent, varying with the cell type, the specific biological endpoint being measured, and the dosage.

Below is an interactive data table summarizing the comparative biological activities of these key isothiocyanates.

IsothiocyanateKey Structural FeaturePrimary Biological ActivitiesRelative Potency Notes
SulforaphaneMethylsulfinylbutyl groupPotent Nrf2 activator, induces phase II enzymes, anticancer, anti-inflammatory.Often considered one of the most potent naturally occurring isothiocyanates in inducing phase II enzymes. nih.gov
Allyl Isothiocyanate (AITC)Allyl groupAnticancer, antibacterial, anti-inflammatory. nih.govShows significant anticancer effects, though potency relative to sulforaphane can vary depending on the cancer model. mdpi.com
Phenethyl Isothiocyanate (PEITC)Phenethyl groupAnticancer, induces apoptosis, inhibits carcinogen activation.Demonstrates strong anticancer activity, with efficacy comparable to sulforaphane in many studies. frontiersin.org

Influence of Alkyl Chain Length and Branching on Biological Efficacy

The length and branching of the alkyl chain of isothiocyanates are critical determinants of their biological efficacy. These structural features can influence the lipophilicity of the molecule, its ability to traverse cell membranes, and its interaction with molecular targets.

Research has indicated that for certain biological activities, an increase in the alkyl chain length can lead to enhanced potency. For example, in the context of cancer chemoprevention, studies on a series of arylalkyl isothiocyanates have shown that increasing the length of the alkyl chain can enhance the inhibition of carcinogen metabolism. nih.gov The ability of isothiocyanates to induce antioxidant and phase II enzymes does not always show a clear correlation with hydrophilicity or other structural factors, suggesting a complex interplay of properties. nih.gov

The presence of branching in the alkyl chain can also modulate biological activity. Branching can affect the steric hindrance of the molecule, which in turn can influence its binding to target proteins. For 1-isothiocyanato-5-methylhexane, the methyl branch at the 5-position would be a key structural feature to consider in its SAR profile. While specific studies on this exact compound are not detailed in the provided context, the general principles of SAR suggest that this branching could influence its biological activity compared to a straight-chain hexyl isothiocyanate.

The structural variations among aliphatic and aromatic isothiocyanates also contribute to differences in their effects on cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. For instance, aromatic isothiocyanates have been shown to increase the transcription of certain CYP enzymes, while aliphatic isothiocyanates can decrease their transcription. nih.gov

Strategies for Derivatization to Enhance Specific Biological Activities

Chemical derivatization of the isothiocyanate scaffold is a promising strategy to enhance specific biological activities, improve pharmacokinetic properties, and reduce potential toxicity. Several approaches have been explored to create novel isothiocyanate derivatives with improved therapeutic potential.

One strategy involves the synthesis of hybrid molecules that combine the isothiocyanate moiety with other known bioactive compounds. For example, derivatives of isothiocyanates have been synthesized with moieties similar to non-steroidal anti-inflammatory drugs (NSAIDs) to create compounds with potent and selective COX-2 inhibition, a key target in inflammation. rsc.orgbau.edu.tr Similarly, novel derivatives have been created by linking isothiocyanates to other anticancer agents like Brefeldin A, resulting in hybrid compounds with enhanced and selective cytotoxicity against cancer cells. nih.gov

Another approach is the modification of the isothiocyanate molecule to form other functional groups, such as thioureas. The reaction of isothiocyanates with amines leads to the formation of thiourea (B124793) derivatives, which can exhibit their own unique biological activities. rsc.org For instance, novel cis-3-aroyl-thiourea-β-lactams have been synthesized from aroyl isothiocyanates, and these derivatives have shown promising antibacterial and antifungal properties. rsc.org

Furthermore, nanotechnology has been employed to improve the delivery and efficacy of isothiocyanates. Conjugating isothiocyanates to silicon quantum dots is one such strategy that has been shown to maintain the anticancer properties of the parent compound while potentially mitigating some of its biphasic effects. nih.gov

The synthesis of new isothiocyanate derivatives also focuses on creating compounds with improved stability and bioavailability. This can involve the introduction of different functional groups or the modification of the alkyl or aryl side chain to optimize the molecule's physicochemical properties for better therapeutic application. mdpi.com

Computational and Quantitative Approaches to SAR (e.g., QSAR)

Computational and quantitative approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of isothiocyanates and for designing new, more potent derivatives. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For isothiocyanates, relevant descriptors might include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges on atoms), and hydrophobic parameters (e.g., the partition coefficient, logP).

While a specific QSAR model for this compound is not available in the provided context, the principles of QSAR have been applied to other isothiocyanates to predict their biological activities, such as their ability to induce quinone reductase, a phase II detoxification enzyme. nih.govnih.gov For example, a QSAR analysis of various compounds, including isothiocyanates, could help in identifying the key structural features that contribute to their anticancer activity. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The insights gained from QSAR studies can guide the rational design of new isothiocyanate derivatives with potentially enhanced biological efficacy. By understanding which molecular properties are most influential, chemists can focus on synthesizing compounds with optimized characteristics.

Advanced Research Perspectives and Future Directions in 1 Isothiocyanato 5 Methylhexane Studies

Elucidation of Comprehensive Biosynthetic Pathways for Specific Alkyl Isothiocyanates

Isothiocyanates (ITCs) are recognized as biologically active secondary metabolites that are produced through the enzymatic hydrolysis of their precursors, glucosinolates. nih.govnih.gov This conversion is catalyzed by the enzyme myrosinase, which becomes active when plant tissue is damaged. nih.gov The structure of the parent glucosinolate, which is derived from an amino acid, determines the specific isothiocyanate produced.

Future research aims to fully map the biosynthetic pathways for specific aliphatic or alkyl isothiocyanates like 1-isothiocyanato-5-methylhexane. While the general pathway involving glucosinolates is understood, the precise enzymes and genetic regulatory networks that lead to the synthesis of the specific precursor glucosinolate for this compound are not yet fully elucidated. Advanced studies will likely involve genomic and transcriptomic approaches to identify the genes responsible for the chain elongation and modification of amino acid precursors, leading to the unique side-chain structure of this compound.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isothiocyanates has traditionally relied on hazardous reagents such as thiophosgene (B130339), its derivatives, or carbon disulfide. rsc.orgdigitellinc.comnih.gov These methods, while effective, pose significant toxicological and environmental risks. Consequently, a major thrust in modern organic chemistry is the development of novel and sustainable, or "green," synthetic routes to produce isothiocyanates. mdpi.com

Recent advancements focus on methodologies that minimize waste, avoid toxic reagents, and utilize environmentally benign solvents. rsc.orgbohrium.com One promising approach involves the sulfurization of isocyanides using elemental sulfur, which is an abundant and low-cost byproduct of the petroleum industry. digitellinc.commdpi.com This reaction can be catalyzed by amines, offering a more sustainable alternative to traditional methods. rsc.org Researchers have successfully demonstrated this method with a variety of isocyanides, achieving moderate to high yields while generating significantly less waste. rsc.org Another green approach involves the synthesis of isothiocyanates from primary amines and carbon disulfide using sodium persulfate in water, which avoids volatile and toxic organic solvents. rsc.org Such methods are highly chemoselective and tolerate a wide range of functional groups, making them versatile for creating diverse isothiocyanates. rsc.org

Interactive Table: Comparison of Synthetic Methodologies for Isothiocyanates

Feature Traditional Methods Novel Sustainable Methods
Primary Reagents Thiophosgene, Carbon Disulfide digitellinc.comnih.gov Elemental Sulfur, Primary Amines digitellinc.commdpi.comrsc.org
Toxicity Profile High digitellinc.com Low to Moderate bohrium.com
Solvents Organic Solvents Water, Greener alternatives (e.g., Cyrene™) rsc.orgrsc.org
Byproducts/Waste Significant toxic waste Minimized waste (low E-factor) digitellinc.combohrium.com
Reaction Conditions Often harsh Mild (e.g., moderate heating) rsc.orgmdpi.com

Integration of Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for understanding chemical reactions and molecular behavior. In the context of this compound, these methods offer profound insights into its reactivity, stability, and interactions. Techniques like Density Functional Theory (DFT) are employed to model reaction pathways and transition states, providing a detailed picture of the reaction mechanisms at a molecular level. researchgate.net

For instance, computational studies can help unravel the mechanistic details of the sustainable synthesis methods described previously. By modeling the interaction between the isocyanide, elemental sulfur, and the amine catalyst, researchers can understand how the catalyst activates the sulfur and facilitates the formation of the isothiocyanate group. mdpi.com This knowledge is crucial for optimizing reaction conditions and designing even more efficient catalysts. researchgate.net Furthermore, molecular modeling can predict the stereochemical outcomes of reactions, which is particularly important when synthesizing chiral isothiocyanates derived from amino acids. nih.govacs.orgelectronicsandbooks.com

Exploration of this compound Interactions within Complex Biological Systems

A key area of future research is understanding how this compound and other ITCs function within a living organism. The biological activity of isothiocyanates is largely attributed to the electrophilic nature of their -N=C=S functional group, which readily reacts with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins. nih.gov

Studies have shown that this covalent binding to proteins is not random but a selective process, with ITCs targeting only a small fraction of cellular proteins. nih.gov Identifying these protein targets is crucial to understanding the mechanisms behind the biological effects of ITCs. nih.govnih.gov Advanced research utilizes proteomics to identify these specific protein targets. By treating cells with an isothiocyanate and using techniques like 2-D gel electrophoresis and mass spectrometry, scientists can pinpoint the exact proteins that have been modified. nih.gov This approach provides a direct link between the compound and its cellular effects, moving beyond general observations to specific molecular interactions. The insights gained can help explain how ITCs induce processes like cell cycle arrest and apoptosis. nih.govnih.gov

Application of Multi-omics Technologies in Isothiocyanate Research

The complexity of biological systems requires a holistic approach for comprehensive understanding. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing biomedical research by providing a system-wide view of molecular processes. mdpi.comnih.gov The application of these technologies to isothiocyanate research holds immense potential.

Proteomics: As mentioned, proteomics is essential for identifying the direct protein targets of isothiocyanates. nih.govnih.gov This helps to uncover the primary mechanisms of action.

Metabolomics: This technology analyzes the complete set of metabolites within a biological sample, providing a functional readout of the cellular state. researchgate.netmdpi.com In isothiocyanate research, metabolomics can reveal how these compounds alter cellular metabolism. For example, it can track the biotransformation of this compound into its various metabolites and identify changes in key metabolic pathways within the cell after exposure. mdpi.com

Integrated Multi-omics: The true power lies in integrating these datasets. mdpi.com For example, by combining proteomics and metabolomics, researchers can correlate the modification of a specific enzyme (identified by proteomics) with a change in a particular metabolic pathway (detected by metabolomics). This integrated approach allows for the construction of detailed molecular maps that illustrate how a compound like this compound exerts its effects across multiple layers of cellular function, from protein activity to metabolic output. bmj.com

Interactive Table: Role of Multi-omics in Isothiocyanate Research

Omics Technology Application in Isothiocyanate Research Key Insights Gained
Proteomics Identification of proteins that covalently bind to isothiocyanates. nih.govnih.gov Uncovering direct molecular targets and mechanisms of action. nih.gov
Metabolomics Analysis of metabolic profiles in response to isothiocyanate exposure. researchgate.net Understanding biotransformation and impact on cellular metabolism. mdpi.commdpi.com
Transcriptomics Measurement of gene expression changes after treatment. Revealing regulatory effects on gene networks.
Multi-omics Integration Combined analysis of data from proteomics, metabolomics, etc. mdpi.comnih.govoup.com Building comprehensive models of the compound's system-wide biological effects.

Q & A

Q. What are the recommended safety protocols for handling 1-isothiocyanato-5-methylhexane in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves (tested per EN 374 standards), chemical-resistant lab coats, and eye/face protection (splash goggles). Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .
  • Ventilation : Use fume hoods for synthesis or reactions involving volatile intermediates. Avoid open-air handling due to potential inhalation hazards .
  • First Aid : For skin contact, rinse immediately with soap/water for ≥15 minutes. For eye exposure, irrigate with water for ≥15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
  • Storage : Store in airtight containers away from oxidizing agents and moisture. Label containers with GHS hazard symbols (e.g., acute toxicity, irritant) .

Q. How can researchers optimize the synthesis yield of this compound via nucleophilic substitution reactions?

Answer:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., DMF) to stabilize intermediates. Maintain temperatures between 40–60°C to balance reaction rate and side-product formation .
  • Catalysts : Introduce triethylamine (TEA) to scavenge acids and drive the reaction forward. Monitor pH to prevent premature decomposition of the isothiocyanate group .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (aqueous ethanol) to isolate the product. Verify purity via TLC (30% EtOAc/hexane) or HPLC .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for this compound’s reactivity?

Answer:

  • Cross-Validation : Compare experimental NMR/IR spectra with DFT-calculated vibrational frequencies or chemical shifts. Use software like Gaussian or ORCA for molecular modeling .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) using sensitivity analysis. For experimental data, assess instrument calibration and sample purity .
  • Supplementary Experiments : Conduct kinetic studies (e.g., Arrhenius plots) to validate computational activation energy predictions. Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing :
    • pH Studies : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C. Monitor degradation via HPLC-MS at 0, 24, 48, and 72 hours.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 30 days, analyzing aliquots weekly .
  • Degradation Product Identification : Employ LC-HRMS to detect byproducts. Compare fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Answer:

Technique Application Methodological Considerations
NMR Spectroscopy Confirm molecular structure and purity (>95%)Use 13C^{13}\text{C}-NMR to resolve methyl/hexane chain signals. Deuterated chloroform (CDCl3_3) is ideal for solubility .
FT-IR Identify isothiocyanate (-NCS) stretching bandsCalibrate against phenylisothiocyanate standards (peak ~2050 cm1^{-1}) .
HPLC-MS Quantify trace impurities or degradation productsUse a C18 column with acetonitrile/water gradient (0.1% formic acid) for ionization .

Q. How can researchers address discrepancies in toxicity data reported for this compound across studies?

Answer:

  • Meta-Analysis : Aggregate data from OECD-compliant assays (e.g., acute oral toxicity in rodents, Ames test). Adjust for variables like solvent choice (DMSO vs. saline) and exposure duration .
  • In Silico Modeling : Use QSAR tools (e.g., TEST, ECOSAR) to predict LD50_{50} values and compare with experimental results. Validate models with structurally similar isothiocyanates .
  • Dose-Response Studies : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with controlled concentrations (1–100 µM). Normalize data to positive controls (e.g., cisplatin) .

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